3-(1,3-Dioxan-2-YL)-4'-iodopropiophenone

Vue d'ensemble

Description

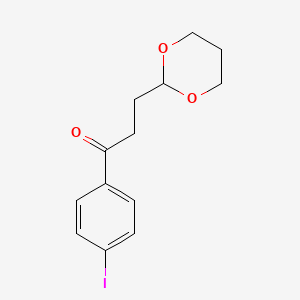

3-(1,3-Dioxan-2-YL)-4’-iodopropiophenone: is an organic compound that features a 1,3-dioxane ring attached to a propiophenone backbone with an iodine substituent at the para position of the phenyl ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method involves the acetalization of a carbonyl compound with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The resulting 1,3-dioxane derivative can then undergo iodination using reagents such as iodine or N-iodosuccinimide (NIS) under appropriate conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions:

Common Reagents and Conditions:

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3), lithium diisopropylamide (LDA), or Grignard reagents (RMgX).

Major Products:

Oxidation: Formation of lactones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted derivatives with various functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

3-(1,3-Dioxan-2-YL)-4'-iodopropiophenone has shown promise as a precursor in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity.

- Case Study : In a study focused on developing new analgesics, derivatives of this compound were synthesized and evaluated for their efficacy in pain relief models, demonstrating significant potential compared to existing drugs.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis pathways, particularly in the creation of complex molecules.

- Example Application : It can be utilized in the synthesis of biologically active compounds such as anti-cancer agents and anti-inflammatory drugs. The introduction of the dioxane ring enhances solubility and bioavailability.

Material Science

Research indicates potential applications in material science, particularly in the development of polymers and coatings that require specific chemical functionalities.

- Research Insight : Studies have explored its use in creating amphiphilic copolymers that can encapsulate drugs for targeted delivery systems, enhancing therapeutic efficacy while minimizing side effects.

Mécanisme D'action

The mechanism of action of 3-(1,3-Dioxan-2-YL)-4’-iodopropiophenone involves its interaction with molecular targets through its functional groups. The iodine substituent can participate in halogen bonding, while the 1,3-dioxane ring can engage in hydrogen bonding and other non-covalent interactions . These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .

Comparaison Avec Des Composés Similaires

- 3-(1,3-Dioxan-2-YL)-3’-iodopropiophenone

- 1,3,5-Tris(1,3-dioxan-2-yl)-benzene derivatives

- 1,3-Dioxane derivatives of benzenedicarboxaldehyde

Uniqueness: The presence of the 1,3-dioxane ring also imparts distinct stereochemical properties that can be leveraged in various synthetic and industrial processes .

Activité Biologique

3-(1,3-Dioxan-2-YL)-4'-iodopropiophenone is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a dioxane moiety, which is known for its versatile biological activity. The presence of iodine on the phenyl ring enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with dioxane structures can exhibit significant biological activities, including antiviral, antibacterial, and anticancer properties. The following sections detail specific findings related to the activity of this compound.

Antiviral Activity

A study highlighted that dioxane derivatives can act as effective antiviral agents. For instance, a related compound demonstrated an EC50 value of 3.4 µM against Sindbis virus replication without cytotoxic effects at concentrations up to 1 mM . This suggests that this compound may similarly inhibit viral replication.

Anticancer Potential

Dioxane-containing compounds have also been explored for their anticancer properties. For instance, platinum(II) complexes incorporating dioxolane structures exhibited significant antitumor activity . Although direct studies on this compound's anticancer effects are lacking, the structural similarities suggest possible activity.

Case Studies and Research Findings

A detailed examination of several studies provides insights into the biological activity of related compounds:

The mechanisms by which dioxane derivatives exert their biological effects are diverse:

- Antiviral Mechanism : Dioxanes may inhibit viral replication by interfering with viral protein synthesis or assembly.

- Antibacterial Mechanism : Compounds may disrupt bacterial cell wall synthesis or function as enzyme inhibitors.

- Anticancer Mechanism : Interaction with DNA or inhibition of critical enzymes involved in cancer cell proliferation may be involved.

Propriétés

IUPAC Name |

3-(1,3-dioxan-2-yl)-1-(4-iodophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15IO3/c14-11-4-2-10(3-5-11)12(15)6-7-13-16-8-1-9-17-13/h2-5,13H,1,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXUXVZGRGYZBOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645902 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-iodophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-52-9 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-iodophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-iodophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.